Ethyl 3-(cyclopropanecarbonylamino)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Starting Materials: Thieno[2,3-b]pyridine derivative and cyclopropanecarbonyl chloride.
Reaction Conditions: Nucleophilic substitution reaction in the presence of a base such as triethylamine.
Esterification
Starting Materials: Carboxylic acid derivative of thieno[2,3-b]pyridine and ethanol.
Reaction Conditions: Esterification using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of ethyl 3-(cyclopropanecarbonylamino)thieno[2,3-b]pyridine-2-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyclopropanecarbonylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes and β-keto esters under acidic or basic conditions.
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Formation of Thieno[2,3-b]pyridine Core
Starting Materials: 2-aminothiophene and β-keto ester.
Reaction Conditions: Cyclization in the presence of a strong acid like sulfuric acid or a base like sodium ethoxide.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidized derivatives of the thieno[2,3-b]pyridine core.
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduced forms of the ester or amide groups.
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Substitution
Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Conditions: Varies depending on the nucleophile and leaving group.
Products: Substituted thieno[2,3-b]pyridine derivatives.
Common Reagents and Conditions
Acids: Sulfuric acid, hydrochloric acid.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Ethanol, dichloromethane, tetrahydrofuran.
Scientific Research Applications
Ethyl 3-(cyclopropanecarbonylamino)thieno[2,3-b]pyridine-2-carboxylate has been studied for various scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its reactivity and stability under different chemical conditions.
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Biology
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
- Used in studies involving enzyme inhibition and protein binding.
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Medicine
- Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
- Studied for its pharmacokinetics and pharmacodynamics in preclinical models.
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Industry
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-(cyclopropanecarbonylamino)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.
Comparison with Similar Compounds
Ethyl 3-(cyclopropanecarbonylamino)thieno[2,3-b]pyridine-2-carboxylate can be compared with other thienopyridine derivatives such as:
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Clopidogrel
- An antiplatelet drug used to prevent blood clots.
- Similar thieno[2,3-b]pyridine core but different functional groups.
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Prasugrel
- Another antiplatelet agent with a thienopyridine structure.
- Differentiated by its ester and amine substituents.
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Ticlopidine
- An older antiplatelet drug with a thienopyridine core.
- Unique due to its specific substituents and pharmacological profile.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thienopyridine derivatives.
Properties
IUPAC Name |
ethyl 3-(cyclopropanecarbonylamino)thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-14(18)11-10(16-12(17)8-5-6-8)9-4-3-7-15-13(9)20-11/h3-4,7-8H,2,5-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDJKZCHKZTNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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